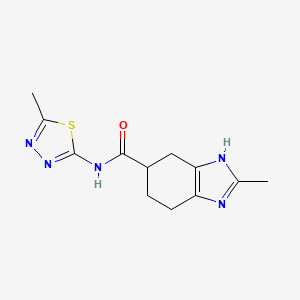![molecular formula C11H12ClF3N2O2 B2564544 2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 2223091-28-7](/img/structure/B2564544.png)
2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with chloro, ethyl, and carboxamide groups, along with a trifluorohydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloro-6-ethylpyridine.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).
Attachment of the Trifluorohydroxypropyl Side Chain: This step involves the addition of the trifluorohydroxypropyl group to the amide nitrogen, which can be achieved through nucleophilic substitution reactions using appropriate trifluorinated reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.
Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluorohydroxypropyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-ethylpyridine-4-carboxamide: Lacks the trifluorohydroxypropyl group, resulting in different biological activity.
2-Chloro-6-ethyl-N-(2-hydroxypropyl)pyridine-4-carboxamide: Similar structure but without the trifluoromethyl group, which may affect its binding properties and potency.
Uniqueness
2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide is unique due to the presence of the trifluorohydroxypropyl group, which can significantly enhance its biological activity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-2-7-3-6(4-9(12)17-7)10(19)16-5-8(18)11(13,14)15/h3-4,8,18H,2,5H2,1H3,(H,16,19)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBBJRMHOMQWIB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCC(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=CC(=C1)C(=O)NC[C@@H](C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)


![3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide](/img/structure/B2564469.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2564470.png)

![ethyl [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2564474.png)





![N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2564484.png)
